molecular formula C17H15NO6 B5819448 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid

Cat. No. B5819448
M. Wt: 329.30 g/mol
InChI Key: BEYTXTFEYCNHIB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a synthetic compound that has been developed by scientists to study its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Mechanism of Action

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has several advantages for use in lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in various fields. However, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, including its potential use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Further studies are needed to determine the safety and efficacy of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid in humans and to develop new 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid derivatives with improved properties. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has potential applications in material science, including the development of new materials with improved properties.

Synthesis Methods

The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenol and 3-(chloromethyl)benzoic acid in the presence of a base. The reaction results in the formation of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, which is obtained in high yield and purity.

Scientific Research Applications

3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYTXTFEYCNHIB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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